molecular formula C27H44O10 B14074591 Capsianoside V methyl ester

Capsianoside V methyl ester

Cat. No.: B14074591
M. Wt: 528.6 g/mol
InChI Key: ZVUKZMWLRYNENB-RKJLFWSHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Capsianoside V methyl ester is an organic compound derived from the sweet pepper plant, Capsicum annuum. It belongs to the class of acyclic diterpene glycosides and is known for its potential health benefits, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Capsianoside V methyl ester can be synthesized through the esterification of capsianoside V. The process involves the reaction of capsianoside V with methanol in the presence of an acid catalyst. The reaction is typically carried out at room temperature and monitored using chromatographic methods .

Industrial Production Methods

Industrial production of this compound involves the extraction of capsianosides from the aerial parts of paprika and pimiento plants. The extracted compounds are then subjected to chromatographic separation and purification to isolate capsianoside V, which is subsequently esterified to form this compound .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C27H44O10

Molecular Weight

528.6 g/mol

IUPAC Name

methyl (2E,6E,10Z,14S)-4-hydroxy-10-(hydroxymethyl)-2,6,14-trimethyl-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadeca-2,6,10,15-tetraenoate

InChI

InChI=1S/C27H44O10/c1-6-27(4,37-26-24(33)23(32)22(31)21(16-29)36-26)12-8-11-19(15-28)10-7-9-17(2)13-20(30)14-18(3)25(34)35-5/h6,9,11,14,20-24,26,28-33H,1,7-8,10,12-13,15-16H2,2-5H3/b17-9+,18-14+,19-11-/t20?,21-,22-,23+,24-,26+,27-/m1/s1

InChI Key

ZVUKZMWLRYNENB-RKJLFWSHSA-N

Isomeric SMILES

C/C(=C\CC/C(=C/CC[C@@](C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/CO)/CC(/C=C(\C)/C(=O)OC)O

Canonical SMILES

CC(=CCCC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)O)CO)CC(C=C(C)C(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.